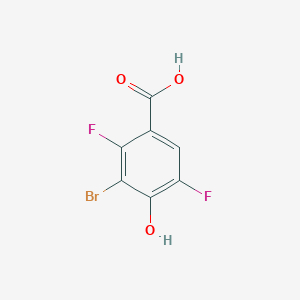

3-Bromo-2,5-difluoro-4-hydroxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3BrF2O3 |

|---|---|

Molecular Weight |

253.00 g/mol |

IUPAC Name |

3-bromo-2,5-difluoro-4-hydroxybenzoic acid |

InChI |

InChI=1S/C7H3BrF2O3/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1,11H,(H,12,13) |

InChI Key |

MREFADCKSWYIAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)O)Br)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 3 Bromo 2,5 Difluoro 4 Hydroxybenzoic Acid

Retrosynthetic Strategies for Polyhalogenated Hydroxybenzoic Acids

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For polyhalogenated hydroxybenzoic acids, the disconnections often focus on the introduction of the halogen and carboxyl functional groups at specific positions. Key retrosynthetic strategies include:

Halogenation of a simpler benzoic acid precursor: This is a common approach where a less substituted hydroxybenzoic acid is selectively halogenated. The success of this strategy hinges on the directing effects of the existing substituents (hydroxyl and carboxyl groups) and the ability to control the regioselectivity of the halogenation reactions.

Carboxylation of a polyhalogenated phenol (B47542): This strategy involves the introduction of the carboxylic acid group onto a pre-existing polyhalogenated phenol or a protected derivative. This can be achieved through methods like the Kolbe-Schmitt reaction or by ortho-metalation followed by quenching with carbon dioxide. google.comresearchgate.netresearchgate.net

Functional group interconversion: This involves transforming one functional group into another. For instance, an amino group can be converted to a bromine atom via a Sandmeyer-type reaction, or a methoxy (B1213986) group can be cleaved to a hydroxyl group. ub.edufiveable.mesolubilityofthings.com Radical-based disconnections can also offer alternative and sometimes more efficient pathways for bond formation. nih.gov

The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the need to avoid unwanted side reactions.

Targeted Synthetic Routes to 3-Bromo-2,5-difluoro-4-hydroxybenzoic acid

Several synthetic routes have been developed to specifically target the synthesis of this compound. These routes often employ a combination of the strategies mentioned above.

The introduction of halogen atoms at specific positions on the aromatic ring is a critical step. The directing effects of the existing substituents play a crucial role in determining the outcome of the reaction.

Bromination: The hydroxyl group is a strong activating group and an ortho-, para-director, while the carboxyl group is a deactivating group and a meta-director. In the case of a 4-hydroxybenzoic acid derivative, the positions ortho to the hydroxyl group (positions 3 and 5) are activated. Therefore, direct bromination of a 2,5-difluoro-4-hydroxybenzoic acid precursor would be expected to occur at the 3-position. Reagents like N-bromosuccinimide (NBS) are often used for such selective brominations. google.com The synthesis of 3-bromo-4-hydroxybenzoic acid from p-hydroxybenzoic acid and bromine in glacial acetic acid has been reported with a yield of 70.3%. prepchem.com

Fluorination: The direct fluorination of aromatic rings can be challenging. Therefore, the fluorine atoms are often introduced early in the synthetic sequence, starting from a fluorinated precursor. For example, a synthesis could start from 1,4-dibromo-2,5-difluorobenzene (B1294941). chemicalbook.com

The regioselectivity of halogenation can be influenced by the choice of catalyst and reaction conditions. scientificupdate.comglobalscientificjournal.commdpi.com For instance, certain catalysts can promote ortho-selective halogenation of phenols. scientificupdate.com

Functional group interconversions are essential for manipulating the reactivity of the molecule and for introducing the desired functional groups in the correct order. ub.edufiveable.mesolubilityofthings.comvanderbilt.eduimperial.ac.uk

Protection-Deprotection: The hydroxyl group is often protected as a methyl ether (methoxy group) to prevent unwanted side reactions during subsequent synthetic steps. This protecting group can be later removed (deprotected) to reveal the free hydroxyl group.

Deamination: An amino group can be introduced and later converted to a bromine atom through a diazotization reaction followed by a Sandmeyer reaction. A patent describes a process where a 3,5-difluoro-4-anisidine is brominated and then deaminated to form 3-bromo-2,6-difluoroanisole. google.com

These strategies provide the flexibility needed to construct the target molecule with high precision.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.caorganic-chemistry.orgunblog.frbaranlab.org In this method, a directing metalation group (DMG) on the aromatic ring directs the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be reacted with an electrophile, such as carbon dioxide, to introduce a carboxyl group.

For the synthesis of this compound, a potential strategy could involve the ortho-metalation of a protected 3-bromo-2,5-difluorophenol (B2894870) derivative. The hydroxyl group, often protected as a methoxy or other suitable group, can act as a DMG. For example, the synthesis of 4-bromo-2,5-difluorobenzoic acid has been achieved by the lithiation of 1,4-dibromo-2,5-difluorobenzene followed by carboxylation with dry ice. chemicalbook.com Similarly, a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid has been reported starting from 2,4-difluoro-3-chlorobenzoic acid. researchgate.net

| Directing Group | Reagent | Product | Reference |

| Methoxy | s-BuLi/TMEDA | 3-substituted 2-methoxybenzoic acid | unblog.fr |

| Carboxyl | s-BuLi/TMEDA | 2-substituted benzoic acid | unblog.fr |

| Bromo | n-BuLi | 4-bromo-2,5-difluorobenzoic acid | chemicalbook.com |

The introduction of the hydroxyl group and the cleavage of ether protecting groups are often final steps in the synthesis.

Hydroxylation: While direct hydroxylation of an unactivated C-H bond can be challenging, methods exist for the hydroxylation of aromatic rings. nih.gov In many synthetic routes to hydroxybenzoic acids, the hydroxyl group is present in the starting material or is introduced via nucleophilic aromatic substitution.

Ether Cleavage: The cleavage of methyl ethers to yield the corresponding phenols is a common deprotection step. youtube.comnih.gov This is typically achieved using strong acids like HBr or HI. youtube.comlibretexts.org The reaction proceeds via either an SN1 or SN2 mechanism, depending on the structure of the ether. youtube.comlibretexts.org For aryl alkyl ethers, the cleavage always results in a phenol and an alkyl halide. libretexts.org A patent describes a multi-step synthesis of 2,4-difluoro-3-hydroxybenzoic acid that involves hydrolysis as the final step. google.com

Exploration of Catalytic Systems and Reaction Conditions for Enhanced Selectivity and Yield

The development of efficient and selective synthetic methods is a constant goal in organic chemistry. The use of catalysts can significantly improve the outcome of a reaction by increasing the reaction rate, enhancing selectivity, and allowing for milder reaction conditions.

Catalytic Halogenation: Various catalytic systems have been developed for the selective halogenation of aromatic compounds. mdpi.comnih.gov For example, copper-based catalysts have been used for the oxybromination of phenols. mdpi.com Other transition metals like palladium, gold, and ruthenium have also been employed to achieve regioselective halogenation. mdpi.com Electrochemical methods using chromium-based catalysts also offer a sustainable route for phenol halogenation. globalscientificjournal.com

Optimizing Reaction Conditions: The yield and selectivity of a reaction can often be improved by carefully optimizing the reaction conditions, such as temperature, solvent, and the choice of reagents. For example, a patent for the preparation of 2,4-difluoro-3-hydroxybenzoic acid specifies optimal temperature ranges and solvent choices for the bromination and other steps. google.com The use of amine additives like TMEDA can accelerate the rate of directed ortho-metalation reactions by breaking up organolithium aggregates. baranlab.org

Scalability Considerations in Synthetic Development

The successful transition of a synthetic route from laboratory-scale to industrial production hinges on a number of critical scalability factors. For the synthesis of this compound, while specific large-scale production data is not extensively published, an analysis of synthetic routes for structurally analogous compounds provides insight into potential scalability challenges and considerations. These include the cost and availability of starting materials, the safety profile of reagents and reaction conditions, process efficiency (yield and cycle time), and the ease of purification.

A significant consideration in the scalable synthesis of halogenated and fluorinated benzoic acids is the avoidance of hazardous reagents and extreme reaction conditions. For instance, some laboratory-scale syntheses of similar compounds employ organolithium reagents, such as n-butyllithium, for metallation and subsequent carboxylation. While effective, these reagents are highly pyrophoric and require cryogenic temperatures (e.g., -78°C), which poses significant safety and engineering challenges for large-scale production, increasing both operational complexity and cost. simsonpharma.com Therefore, developing a synthetic strategy that circumvents the use of such hazardous materials is a primary goal for industrial application. simsonpharma.comnih.gov

Alternative, more practical synthetic routes often focus on multi-step sequences starting from more readily available and less hazardous precursors. simsonpharma.comnih.gov These routes might involve nitration, reduction, diazotization, and hydrolysis, which are generally more amenable to large-scale implementation. simsonpharma.comnih.gov The choice of brominating agent is also a key factor. While elemental bromine can be used, N-bromosuccinimide (NBS) is often preferred in industrial settings as it is a solid and can be easier and safer to handle than liquid bromine, despite being more expensive.

The following table outlines key considerations for different potential synthetic steps that could be involved in a scalable synthesis of this compound, based on methodologies for analogous compounds.

| Synthetic Step | Reagents & Conditions | Scalability Considerations | Potential Advantages | Potential Challenges |

| Bromination | N-Bromosuccinimide (NBS) in an aprotic polar solvent (e.g., DMF) | Safer handling compared to liquid bromine. | Solid reagent, potentially more selective. | Higher cost of NBS. |

| Bromine in acetic acid | Cost-effective brominating agent. | Lower reagent cost. | Hazardous nature of liquid bromine. | |

| Carboxylation | Grignard reagent with CO₂ | Avoids cryogenic temperatures of organolithium routes. | Milder conditions than organolithium reagents. | Grignard reagent preparation can be moisture-sensitive. |

| Friedel-Crafts acylation followed by oxidation | Established industrial process. | Utilizes common industrial reagents. | May require harsh oxidizing agents. | |

| Hydrolysis | Acid or base-catalyzed hydrolysis of an ester or nitrile precursor | Standard and well-understood industrial reaction. | High conversion rates are often achievable. | Can generate significant aqueous waste streams. |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2,5 Difluoro 4 Hydroxybenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule such as 3-Bromo-2,5-difluoro-4-hydroxybenzoic acid , a combination of ¹H, ¹³C, ¹⁹F, and multidimensional NMR techniques would be employed to unequivocally assign its structure.

It is important to note that specific, experimentally determined NMR data for this compound is not widely available in public literature. Therefore, the following sections describe the expected spectral characteristics based on the known principles of NMR and data from analogous structures.

Proton (¹H) and Carbon (¹³C) NMR for Aromatic and Carboxylic Acid Resonances

¹H NMR Spectroscopy: The proton NMR spectrum of This compound is expected to be relatively simple, showing distinct signals for the aromatic proton, the hydroxyl proton, and the carboxylic acid proton. The aromatic proton at the C6 position would likely appear as a doublet of doublets due to coupling with the two adjacent fluorine atoms. The chemical shift would be influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the hydroxyl group. The protons of the hydroxyl and carboxylic acid groups are expected to be broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide a carbon "fingerprint" of the molecule. Seven distinct carbon signals would be anticipated, corresponding to the six carbons of the benzene (B151609) ring and the one carboxylic acid carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbons bonded to the electronegative fluorine atoms (C2 and C5) would show large C-F coupling constants. The carbon attached to the bromine (C3) and the hydroxyl group (C4) would also exhibit characteristic shifts. The carboxylic acid carbon would appear at the downfield end of the spectrum.

Expected ¹H and ¹³C NMR Data

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| C1-COOH | 11-13 | 165-175 | Broad s (¹H), s (¹³C) |

| C2-F | - | 150-160 (d, ¹JCF) | - |

| C3-Br | - | 100-110 | - |

| C4-OH | 9-11 | 145-155 | Broad s (¹H), s (¹³C) |

| C5-F | - | 140-150 (d, ¹JCF) | - |

| C6-H | 7.0-8.0 | 115-125 | dd (¹H) |

| C1 | - | 110-120 | - |

Note: These are estimated values and can vary based on experimental conditions.

Fluorine (¹⁹F) NMR for Fluorine-Induced Electronic Effects and Coupling Patterns

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for the structural analysis of This compound . The two fluorine atoms are in different chemical environments and are expected to show two distinct signals in the ¹⁹F NMR spectrum. The fluorine at C2 would be coupled to the aromatic proton at C6, and the fluorine at C5 would also be coupled to the same proton, resulting in complex splitting patterns. Furthermore, F-F coupling between the two fluorine atoms would also be observed. The chemical shifts of the fluorine signals provide valuable information about the electronic environment of the aromatic ring.

Multidimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this molecule, it would primarily confirm the coupling between the aromatic proton and the fluorine atoms, if a ¹H-¹⁹F COSY is performed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signal to its corresponding carbon (C6).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of atoms. It would be particularly useful to confirm the spatial relationship between the aromatic proton and the adjacent fluorine and hydroxyl groups.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into intermolecular interactions like hydrogen bonding.

FTIR Spectroscopy: The FTIR spectrum of This compound would be characterized by several key absorption bands. A broad band in the region of 3300-2500 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid. The C=O stretching of the carboxylic acid would likely appear as a strong band around 1700-1680 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-F and C-Br stretching vibrations would be found in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹ respectively.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The C=O stretch is also Raman active. The aromatic ring vibrations would give rise to characteristic Raman signals. The C-Br bond, being highly polarizable, is expected to show a strong Raman signal.

Expected Vibrational Frequencies

| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Weak |

| O-H (Phenolic) | ~3400 (broad) | Weak |

| C=O (Carboxylic Acid) | 1700-1680 | 1700-1680 |

| C=C (Aromatic) | 1600-1450 | 1600-1450 |

| C-F | 1200-1000 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For This compound (C₇H₃BrF₂O₃), the exact mass would be a key piece of identifying information. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions.

Analysis of the fragmentation pattern in the mass spectrum would provide further structural information. Plausible fragmentation pathways would include the loss of a hydroxyl group (-OH), a water molecule (-H₂O), a carboxyl group (-COOH), and a bromine atom (-Br).

Single-Crystal X-Ray Diffraction for Solid-State Conformation and Supramolecular Architecture

Furthermore, X-ray diffraction would elucidate the supramolecular architecture, revealing how the molecules pack in the crystal lattice. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common motif for benzoic acids. Additionally, other intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and potentially halogen bonds involving the bromine atom, would be identified. These interactions govern the physical properties of the solid material.

Crystal Packing and Polymorphism Studies

Information regarding the crystal packing and potential polymorphism of this compound is not documented. A crystallographic study would reveal how the molecules arrange themselves in the solid state, influenced by the combined effects of hydrogen bonding, halogen bonding, and other van der Waals forces. Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for a molecule with multiple functional groups capable of forming different supramolecular synthons. However, no studies have been published to confirm or deny the existence of polymorphs for this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and various molecular properties. rsc.org Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly used for substituted benzoic acids to achieve a good balance between accuracy and computational cost. nih.govnih.govnih.gov These calculations provide optimized molecular geometry and a wealth of electronic data.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, correlating with the molecule's nucleophilicity and basicity. youtube.com Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus relating to the molecule's electrophilicity and acidity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ² / (2η).

Table 1: Predicted Quantum Chemical Properties

This interactive table showcases hypothetical yet plausible values for 3-Bromo-2,5-difluoro-4-hydroxybenzoic acid, calculated using DFT (B3LYP/6-311++G(d,p)) methodology, based on typical results for similar halogenated benzoic acids.

| Parameter | Predicted Value (a.u.) | Predicted Value (eV) |

|---|---|---|

| EHOMO | -0.258 | -7.02 |

| ELUMO | -0.081 | -2.20 |

| HOMO-LUMO Gap (ΔE) | 0.177 | 4.82 |

| Ionization Potential (I) | 0.258 | 7.02 |

| Electron Affinity (A) | 0.081 | 2.20 |

| Electronegativity (χ) | 0.1695 | 4.61 |

| Chemical Hardness (η) | 0.0885 | 2.41 |

| Electrophilicity Index (ω) | 0.162 | 4.41 |

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.netlibretexts.org It is plotted onto a surface of constant electron density, using a color scale to indicate electrostatic potential. deeporigin.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wuxiapptec.com

For this compound, the MEP map would be expected to show:

Highly negative potential (red) around the carbonyl oxygen of the carboxylic acid group and, to a lesser extent, the hydroxyl oxygen, due to their high electronegativity and lone pairs of electrons. These are the primary sites for hydrogen bonding and electrophilic interactions.

Highly positive potential (blue) around the acidic hydrogen of the carboxylic acid group and the hydrogen of the hydroxyl group. These are the most likely sites for deprotonation and nucleophilic attack.

Moderately negative to neutral potential (yellow/green) across the surface of the aromatic ring, with the electron density influenced by the competing effects of the electron-donating hydroxyl group and the electron-withdrawing halogens and carboxylic acid group.

This map provides a qualitative prediction of how the molecule will interact with other polar molecules, ions, and biological receptors. deeporigin.comresearchgate.net

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structure verification. ucl.ac.uk

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (δ). nih.govrsc.org Calculations for this compound would predict the ¹H, ¹³C, and ¹⁹F chemical shifts. The predicted ¹H spectrum would show distinct signals for the aromatic proton and the two acidic protons (carboxylic and hydroxyl). The ¹³C spectrum would show seven unique signals corresponding to the carbons in the molecule. The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds, and predictions can help assign the signals for the two non-equivalent fluorine atoms. rsc.orgnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

This interactive table presents predicted NMR chemical shifts (relative to TMS) for this compound, based on DFT/GIAO calculations.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (Aromatic) | 7.1 - 7.5 |

| H (Hydroxyl) | 5.5 - 6.5 |

| H (Carboxylic) | 12.0 - 13.0 |

| C (Aromatic, C-H) | 115 - 120 |

| C (Aromatic, C-Br) | 110 - 115 |

| C (Aromatic, C-F) | 150 - 160 (with C-F coupling) |

| C (Aromatic, C-OH) | 145 - 155 |

| C (Aromatic, C-COOH) | 125 - 130 |

| C (Carboxylic, C=O) | 168 - 172 |

Vibrational Frequencies: DFT calculations can also compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. nih.govresearchgate.net These frequencies can be correlated with experimental Infrared (IR) and Raman spectra. nih.govresearchgate.netscirp.org For this compound, key predicted vibrational modes would include the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carbonyl, C-F stretching, C-Br stretching, and various aromatic ring vibrations. Calculated frequencies are often systematically scaled to correct for anharmonicity and achieve better agreement with experimental data. nih.gov

Conformational Analysis and Potential Energy Surface Exploration

Substituted benzoic acids can exist in different conformations due to the rotation around single bonds, primarily the C-C bond connecting the carboxylic group to the ring and the C-O bond of the hydroxyl group. nih.gov For this compound, the key rotational degrees of freedom involve the orientation of the -COOH and -OH groups.

Computational exploration of the potential energy surface (PES) by systematically rotating these dihedral angles helps identify the stable conformers (local minima) and the energy barriers (transition states) between them. The primary conformers are typically described as cis and trans with respect to the C=O and O-H bonds of the carboxylic acid group. Intramolecular hydrogen bonding between the ortho-substituents (fluorine and hydroxyl) and the carboxylic acid group can significantly influence the stability of different conformers. The analysis would likely reveal a preference for conformers that maximize favorable hydrogen bonding and minimize steric repulsion between the bulky substituents. pressbooks.publibretexts.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum mechanics describes the static, minimum-energy state of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. acs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field (like GAFF) to describe the inter- and intramolecular forces. ucl.ac.uk

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) to study its behavior in solution. rsc.org Such simulations can reveal:

Solvation Structure: How solvent molecules arrange around the solute, particularly the hydrogen bonding patterns between water and the carboxylic and hydroxyl groups.

Conformational Dynamics: The transitions between different conformations in solution and their relative populations over time.

Transport Properties: How the molecule diffuses through the solvent.

Self-Association: Whether molecules of the acid tend to form dimers or larger aggregates in solution, a crucial first step in crystallization. ucl.ac.ukbohrium.com

Mechanistic Insights into Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms. acs.org By mapping the reaction pathway from reactants to products via the transition state, key information like activation energies and reaction enthalpies can be determined. nih.gov

For this compound, theoretical studies could provide mechanistic insights into several types of reactions:

Acid-Base Reactions: Modeling the deprotonation of the carboxylic acid and hydroxyl groups to predict their relative acidities (pKa values). The stability of the resulting conjugate bases can be calculated to understand the influence of the various substituents on acidity. nih.govpsu.edu

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine and carboxyl substituents could make the ring susceptible to nucleophilic attack, potentially leading to the displacement of a fluoride (B91410) or bromide ion. Computational modeling could identify the most feasible pathway and the associated energy barriers.

Atmospheric Degradation: Theoretical studies can model the reaction pathways with atmospheric radicals like •OH, which are crucial for understanding the environmental fate of the compound. nih.govrsc.org

By calculating the energies of reactants, transition states, and products, a comprehensive energy profile for a proposed reaction can be constructed, offering a deep understanding of its feasibility and kinetics.

Reactivity and Derivatization Chemistry of 3 Bromo 2,5 Difluoro 4 Hydroxybenzoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most reactive sites on the molecule, readily undergoing reactions typical of aromatic acids.

The conversion of the carboxylic acid to esters and amides is a fundamental transformation. Esterification can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. For instance, reacting similar hydroxybenzoic acids with an alcohol like methanol, facilitated by a reagent such as thionyl chloride or sulfuric acid, yields the corresponding methyl ester . Alternatively, esterification can be conducted under basic conditions by reacting the carboxylate salt with an alkyl halide, such as benzyl chloride, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine google.com.

Amidation reactions typically proceed via activation of the carboxylic acid to enhance its reactivity toward amines. The most common method involves a two-step process. First, the carboxylic acid is converted into a more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride google.com. This intermediate is then reacted with a primary or secondary amine to form the corresponding amide google.com. This method is widely applicable for creating a diverse range of amide derivatives.

| Transformation | Reaction Type | Typical Reagents | Product |

|---|---|---|---|

| Esterification | Acid-Catalyzed | Alcohol (e.g., Methanol), H₂SO₄ or SOCl₂ | Alkyl 3-bromo-2,5-difluoro-4-hydroxybenzoate |

| Esterification | Base-Promoted | Alkyl Halide (e.g., Benzyl Chloride), Base (e.g., DIPEA) google.com | Alkyl 3-bromo-2,5-difluoro-4-hydroxybenzoate |

| Amidation | Two-Step (via Acyl Chloride) | 1. SOCl₂ or Oxalyl Chloride 2. Amine (R₂NH) google.com | 3-Bromo-2,5-difluoro-4-hydroxy-N,N-dialkylbenzamide |

While the carboxylic acid group is in its highest oxidation state and resistant to further oxidation, it can be reduced. The reduction to a primary alcohol is a common transformation for structurally similar compounds . This is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) . The reaction converts the carboxyl group into a hydroxymethyl group, yielding (3-Bromo-2,5-difluoro-4-hydroxyphenyl)methanol.

The partial reduction of the carboxylic acid to an aldehyde is a more delicate transformation that requires milder and more selective reducing agents to avoid over-reduction to the alcohol.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for derivatization, primarily through reactions involving its acidic proton.

The hydroxyl group can be readily converted into an ether (alkylation) or an ester (acylation). Alkylation to form ethers is often achieved through a Williamson ether synthesis-type reaction. In a procedure analogous to that used for similar halophenols, the hydroxyl group is first deprotonated with a base, such as potassium carbonate, to form a phenoxide ion. This nucleophile then displaces a halide from an alkyl halide, like methyl iodide, to form the corresponding ether google.com.

Acylation of the phenolic hydroxyl group yields a phenyl ester. This can be accomplished by reacting the molecule with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base.

| Transformation | Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Alkylation | Williamson Ether Synthesis | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) google.com | Alkoxy (Ether) |

| Acylation | Esterification | Acyl Chloride or Anhydride, Base (e.g., Pyridine) | Acyloxy (Ester) |

The oxidation of the phenolic group in 3-Bromo-2,5-difluoro-4-hydroxybenzoic acid is a potential but complex reaction pathway. Phenols can, under certain conditions, be oxidized to form quinones. However, the feasibility of this transformation is heavily influenced by the substitution pattern on the aromatic ring. The presence of multiple electron-withdrawing groups (two fluorine atoms and a carboxylic acid) and a bromine atom para to the hydroxyl group would significantly impact the electron density of the ring and the stability of any potential quinone product. This pathway is not commonly reported for heavily substituted phenols of this type and would likely require specific and potent oxidizing agents.

Aromatic Substitution Reactions of the Benzoic Acid Core

The benzene (B151609) ring of this compound is substituted with both activating (hydroxyl) and deactivating (carboxylic acid, halogens) groups, as well as potential leaving groups (halogens). This allows for both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic aromatic substitution (EAS), such as nitration, is possible. For related difluorobenzoic acid compounds, nitration can be achieved using a mixture of nitric acid and sulfuric acid google.com. The position of the incoming electrophile would be directed by the combined electronic effects of the existing substituents. The hydroxyl group is a strong ortho-, para- director, while the carboxylic acid is a meta-director.

The halogen atoms on the ring, particularly the fluorine atoms, are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing carboxylic acid group nih.gov. Strong nucleophiles may be able to displace one of the fluorine atoms. Furthermore, the bromo-substituent can participate in metal-catalyzed cross-coupling reactions or be substituted under specific conditions, for example, displacement by a cyano group using copper cyanide in a polar aprotic solvent, a reaction demonstrated on similar bromo-difluoro-benzoic acids google.com.

| Reaction Type | Typical Reagents | Potential Outcome | Reference Reaction |

|---|---|---|---|

| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | Introduction of a nitro group onto the ring | Nitration of difluoro-benzoic acid derivatives google.com |

| Nucleophilic Aromatic Substitution (Cyanation) | Copper Cyanide (CuCN), DMF | Replacement of the bromo group with a cyano group | Reaction on 5-Bromo-2,4-difluoro-benzoic acid derivatives google.com |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., RO⁻, R₂N⁻) | Replacement of a fluoro group with the nucleophile | General reactivity of activated aryl fluorides nih.gov |

Electrophilic Aromatic Substitution (EAS) and Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The regiochemical outcome of such reactions on this compound is determined by the cumulative directing effects and activating or deactivating nature of the existing substituents.

The substituents on the aromatic ring can be categorized as follows:

-OH (hydroxyl): A strongly activating, ortho-, para- directing group due to its ability to donate electron density to the ring via resonance.

-F (fluoro): A deactivating, ortho-, para- directing group. It is deactivating due to its high electronegativity (inductive effect) but can donate electron density through resonance.

-Br (bromo): A deactivating, ortho-, para- directing group, similar to fluorine.

-COOH (carboxyl): A deactivating, meta- directing group due to its strong electron-withdrawing nature through both induction and resonance.

The sole available position for substitution is C6. The directing effects of the substituents on this position are:

-COOH (at C1): meta to C6, which is a non-directing influence.

-F (at C2): para to C6, a directing influence.

-Br (at C3): meta to C6, a non-directing influence.

-OH (at C4): ortho to C6, a strong directing influence.

-F (at C5): ortho to C6, a directing influence.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions

Nucleophilic Aromatic Substitution (SNAr) provides a pathway to replace the halogen substituents on the aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. nih.gov In this compound, the carboxyl group and the fluorine atoms act as electron-withdrawing groups that can activate the ring for nucleophilic attack.

The potential leaving groups are the fluorine atoms and the bromine atom. In SNAr reactions, fluoride (B91410) is often a better leaving group than bromide, a counterintuitive trend attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.comyoutube.com

The feasibility of substitution at each halogenated position is as follows:

F at C2: This position is ortho to the strongly electron-withdrawing carboxyl group. This arrangement significantly activates the C2 position for SNAr.

Br at C3: This position is ortho to the C2 fluorine and the C4 hydroxyl group, and meta to the C1 carboxyl group. The activation at this position is less pronounced compared to C2 or C5.

F at C5: This position is para to the carboxyl group, providing strong activation for nucleophilic substitution.

Given these factors, SNAr reactions on this compound are most likely to occur at the C2 or C5 positions, where a fluorine atom can be displaced by a suitable nucleophile (e.g., alkoxides, amines). The reaction would proceed via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate stabilized by the electron-withdrawing substituents. nih.govyoutube.com Selective substitution can often be achieved by controlling reaction conditions. nih.gov

Metal-Catalyzed Cross-Coupling Reactions at the Brominated Position

The carbon-bromine bond at the C3 position is an excellent functional handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the core structure.

Suzuki-Miyaura, Stille, Heck, and Sonogashira Coupling Reactions

The aryl bromide moiety of this compound is a versatile substrate for several key cross-coupling reactions. These methods are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is renowned for its mild reaction conditions and high tolerance for various functional groups, including the hydroxyl and carboxylic acid groups present on the substrate. rsc.org This makes it an ideal method for creating biaryl structures or introducing alkyl and vinyl groups at the C3 position. nih.govnih.gov

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane), catalyzed by palladium. While effective, the toxicity of the organotin reagents and byproducts has led to a preference for other methods like the Suzuki-Miyaura coupling in many applications.

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted alkene. organic-chemistry.orgmdpi.com This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org It offers a direct method for the vinylation of the C3 position, providing access to stilbene-like derivatives. researchgate.netmdpi.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net The Sonogashira coupling is a highly reliable method for installing an alkynyl functional group at the C3 position, opening pathways to a diverse range of subsequently modified compounds. nih.govresearchgate.net

The table below summarizes these key cross-coupling reactions as applied to this compound.

| Reaction Name | Coupling Partner | Typical Catalyst System | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic Acid) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl, vinyl, or alkyl group (R) at C3 |

| Stille Coupling | R-Sn(Alkyl)₃ (Organostannane) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Aryl, vinyl, or alkyl group (R) at C3 |

| Heck Reaction | Alkene (e.g., H₂C=CHR) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Vinyl group (-CH=CHR) at C3 |

| Sonogashira Coupling | Terminal Alkyne (e.g., H-C≡C-R) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Amine) | Alkynyl group (-C≡C-R) at C3 |

C-H Functionalization Strategies

C-H functionalization represents an advanced strategy in organic synthesis that aims to form new bonds by directly converting C-H bonds, thus avoiding the need for pre-functionalized starting materials like organohalides. In the context of this compound, the most reactive site for conventional metal-catalyzed reactions is unequivocally the C-Br bond.

However, it is theoretically conceivable to target the sole C-H bond at the C6 position. Such a reaction would likely require a directing group to guide a transition metal catalyst to the specific C-H bond. The existing hydroxyl (-OH) or carboxyl (-COOH) groups could potentially serve as endogenous directing groups, facilitating ortho-C-H activation. If such a selective C-H functionalization could be achieved in the presence of the more reactive C-Br bond, it would offer a powerful and efficient route to 3-bromo-6-substituted derivatives. This approach would be synthetically valuable, allowing for orthogonal functionalization where the C-H bond is modified first, leaving the C-Br bond available for subsequent cross-coupling reactions. While a promising area of research, achieving selective C-H activation over oxidative addition at the C-Br bond would present a significant chemical challenge.

Applications in Fundamental Organic Synthesis and Chemical Research Tools

3-Bromo-2,5-difluoro-4-hydroxybenzoic acid as a Building Block for Complex Organic Molecule Synthesis

There is no available scientific literature or patent information that describes the use of this compound as a starting material or building block for the synthesis of more complex organic molecules.

Synthesis of Advanced Intermediates

No studies have been found that report the conversion of this compound into advanced synthetic intermediates. The potential reactivity of its functional groups (carboxylic acid, hydroxyl, bromo, and fluoro) suggests it could be a precursor for various transformations, but such reactions have not been documented.

Role in Ligand Design and Coordination Chemistry

There are no published studies on the use of this compound in the design of ligands for metal complexes or in the broader field of coordination chemistry. Its potential to act as a ligand, likely through its carboxylate and hydroxyl groups, has not been explored in the available literature.

Utility in Supramolecular Chemistry and Crystal Engineering

No research could be located regarding the utility of this compound in the fields of supramolecular chemistry and crystal engineering.

Design of Self-Assembled Systems

There are no reports on the self-assembly properties of this compound. The potential for this molecule to form ordered supramolecular structures through interactions like hydrogen bonding or halogen bonding has not been the subject of any published research.

Investigation of Non-Covalent Interactions for Material Science (excluding material properties)

A detailed analysis of the non-covalent interactions within the crystal structure of this compound is not possible, as its crystal structure has not been published. Consequently, there is no data on the specific intermolecular forces, such as hydrogen bonds or halogen bonds, that would be of interest for fundamental material science investigations.

Application in Isotopic Labeling Studies for Mechanistic Research

The strategic placement of isotopic labels within a molecule is a powerful technique in chemical research, offering profound insights into reaction mechanisms and the intricate pathways of molecular transformations. wikipedia.orgchem-station.com While direct isotopic labeling studies specifically featuring this compound are not extensively documented in publicly available literature, its structural features make it a prime candidate for such investigations. The principles of isotopic labeling, widely applied to other substituted benzoic acids, can be extrapolated to understand its potential utility in mechanistic research. nih.govnih.govresearchgate.net

Isotopic labeling involves the replacement of an atom in a reactant molecule with one of its isotopes, which has a different mass but the same chemical properties. wikipedia.org Common isotopes used in organic chemistry include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and oxygen-18 (¹⁸O). By tracking the position of these labels in the reaction products, chemists can deduce bond-making and bond-breaking steps, identify intermediates, and elucidate the sequence of events in a chemical reaction. researchgate.netresearchgate.net

For a molecule like this compound, several atoms could be selectively replaced with their heavier isotopes. For instance, the hydrogen atom of the hydroxyl group or the hydrogen at the 6-position on the aromatic ring could be substituted with deuterium. chem-station.comnih.gov Similarly, any of the carbon atoms, particularly the carboxyl carbon, could be replaced with ¹³C. imist.manih.gov

Hypothetical Application in Mechanistic Studies:

Consider a hypothetical scenario where this compound undergoes a decarboxylation reaction. To determine the mechanism, one could synthesize the molecule with a ¹³C label at the carboxylic acid carbon (C-7).

If the reaction proceeds through a mechanism where the C-C bond to the carboxyl group is broken, the resulting carbon dioxide would contain the ¹³C label. By analyzing the mass spectrum of the evolved gas, the presence of ¹³CO₂ would confirm this pathway. The table below illustrates the kind of data that would be sought in such an experiment.

| Reactant | Expected Labeled Product | Mass-to-Charge Ratio (m/z) of Evolved CO₂ | Interpretation |

|---|---|---|---|

| 3-Bromo-2,5-difluoro-4-hydroxy-[7-¹³C]benzoic acid | ¹³CO₂ | 45 | Confirms the cleavage of the C-C bond between the aromatic ring and the carboxyl group. |

| Unlabeled this compound | ¹²CO₂ | 44 | Control experiment showing the expected mass of unlabeled carbon dioxide. |

Furthermore, deuterium labeling could be employed to study the role of the hydroxyl proton in a reaction. For example, if the compound were involved in an esterification reaction, labeling the hydroxyl group with deuterium (forming -OD) would allow researchers to follow the fate of this specific atom. Its presence in the water molecule formed during the reaction would provide evidence for the classic Fischer esterification mechanism.

The presence of fluorine and bromine atoms on the ring also offers unique opportunities for mechanistic studies, as their electronic effects can influence reaction rates and pathways. Isotopic labeling in conjunction with kinetic studies (Kinetic Isotope Effect, KIE) could quantify these influences. chem-station.com The KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. chem-station.com

While specific experimental data for this compound is not available, the established methodologies of isotopic labeling in organic chemistry provide a clear framework for how this compound could be used as a valuable tool to probe and understand complex reaction mechanisms. wikipedia.orgacs.orgresearchgate.net

Information regarding this compound is currently limited in publicly accessible scientific literature.

Extensive searches for detailed research findings on the chemical compound this compound (CAS 2376607-79-1) have yielded minimal specific information. sigmaaldrich.comchembk.comzyjkj.comweishichem.combiomart.cn While the compound is listed by several chemical suppliers, indicating its synthesis and availability for research purposes, dedicated studies on its properties, synthesis, and potential applications are not readily found in the public domain.

Consequently, a detailed article focusing on the future research directions for this specific molecule, as per the requested outline, cannot be generated at this time due to the absence of foundational research. The following sections outline the type of research that would be necessary to build a comprehensive understanding of this compound.

Future Research Directions and Unexplored Potential

The following areas represent a hypothetical framework for future research on 3-Bromo-2,5-difluoro-4-hydroxybenzoic acid, based on general principles of chemical research and development.

Currently, there are no published, detailed synthetic routes specifically for this compound. Future research would need to focus on establishing efficient and environmentally benign methods for its preparation. This could involve exploring:

Starting Materials: Investigation into readily available and less hazardous starting materials. For instance, exploring the selective bromination and hydroxylation of various difluorobenzoic acid isomers.

Catalysis: The use of catalytic methods, such as transition-metal-catalyzed C-H activation or halogenation, to improve atom economy and reduce waste.

Solvent and Energy Efficiency: Development of syntheses that utilize greener solvents (e.g., water, supercritical CO2, or bio-based solvents) and energy-efficient reaction conditions (e.g., microwave-assisted synthesis or flow chemistry).

A hypothetical reaction scheme, drawing inspiration from the synthesis of similar halogenated benzoic acids, might start from a difluorophenol or a difluorobenzoic acid derivative, followed by regioselective bromination and functional group interconversions.

Once synthetic routes are established, a key area of research would be to understand the mechanisms of the reactions involved in the synthesis and further transformation of this compound. This would involve:

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways, predict transition states, and understand the electronic effects of the fluorine and bromine substituents on the aromatic ring's reactivity.

Kinetic Studies: Performing kinetic experiments to determine reaction orders, activation energies, and the influence of catalysts and reaction conditions on the reaction rates.

Spectroscopic Analysis: Utilizing in-situ spectroscopic techniques (e.g., NMR, IR) to identify and characterize reaction intermediates and transition states.

The unique substitution pattern of this compound, with its carboxylic acid, hydroxyl, and halogen functional groups, makes it a potentially valuable scaffold for the synthesis of new chemical entities. Future research could explore:

Functional Group Transformations: Systematic investigation of the reactivity of the carboxylic acid (e.g., esterification, amidation), the hydroxyl group (e.g., etherification, acylation), and the bromo-substituent (e.g., cross-coupling reactions like Suzuki, Heck, or Sonogashira).

Library Synthesis: Development of combinatorial approaches to generate a library of derivatives with diverse functionalities for screening in various applications.

The table below illustrates potential derivatization pathways that could be explored.

| Functional Group | Reaction Type | Potential Products |

| Carboxylic Acid (-COOH) | Esterification, Amidation | Esters, Amides |

| Hydroxyl (-OH) | Etherification, Acylation | Ethers, Esters |

| Bromo (-Br) | Suzuki Coupling | Aryl-substituted derivatives |

| Bromo (-Br) | Sonogashira Coupling | Alkynyl-substituted derivatives |

| Bromo (-Br) | Buchwald-Hartwig Amination | Amino-substituted derivatives |

The structural motifs present in this compound suggest several non-clinical interdisciplinary research opportunities:

Materials Science: The compound and its derivatives could be investigated as building blocks for novel functional materials. For example, its aromatic and halogenated nature might lend itself to the development of liquid crystals, organic light-emitting diodes (OLEDs), or functional polymers with specific thermal or electronic properties.

Supramolecular Chemistry: The hydroxyl and carboxylic acid groups are capable of forming strong hydrogen bonds, making the molecule a candidate for designing self-assembling systems, such as gels, networks, or co-crystals with tunable properties.

Catalysis: Derivatives of this compound could be explored as ligands for metal catalysts, where the electronic properties of the fluorinated and brominated ring could influence the catalytic activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.